1,6-Diiodoperfluorohexane

Description

The exact mass of the compound 1,6-Diiodoperfluorohexane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1,6-Diiodoperfluorohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Diiodoperfluorohexane including the price, delivery time, and more detailed information at info@benchchem.com.

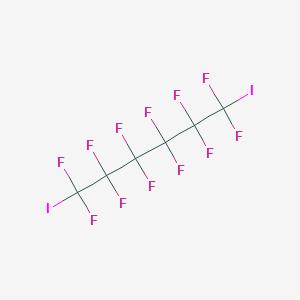

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-diiodohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12I2/c7-1(8,3(11,12)5(15,16)19)2(9,10)4(13,14)6(17,18)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQDDLBOAIKFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)I)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190949 | |

| Record name | 1,6-Diiodoperfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-80-4 | |

| Record name | 1,6-Diiodoperfluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Diiodoperfluorohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Diiodoperfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-diiodoperfluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DIIODOPERFLUOROHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7E2MA3AD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 1,6-diiodoperfluorohexane

An In-Depth Technical Guide to 1,6-Diiodoperfluorohexane: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,6-diiodoperfluorohexane (C₆F₁₂I₂), a significant compound in the field of fluorinated materials. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, synthesis methodologies, reactivity, and key applications of this versatile molecule. The structure of this guide is tailored to present the information in a logical and accessible manner, prioritizing scientific integrity and practical insights.

Introduction: A Unique Fluorinated Building Block

1,6-Diiodoperfluorohexane, with the IUPAC name 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-diiodohexane, is a perfluorinated alkyl iodide.[1] Its structure consists of a six-carbon chain fully substituted with fluorine atoms, capped at both ends by iodine atoms.[2][3] This unique arrangement of highly electronegative fluorine atoms and reactive iodine atoms imparts a distinct combination of properties, including high thermal stability, chemical inertness of the fluorinated backbone, and specific reactivity at the carbon-iodine bonds.[3] These characteristics make it a valuable precursor and building block in advanced organic synthesis and polymer chemistry.[2]

The molecule's high density and hydrophobicity are direct consequences of its fluorinated nature.[2][3] Its utility spans from creating specialized polymers and surfactants to serving as a key intermediate in the synthesis of complex fluorinated pharmaceuticals and materials.[2]

Core Physicochemical Properties

The physical and chemical properties of 1,6-diiodoperfluorohexane are fundamental to its handling, storage, and application. Due to its perfluorinated structure, it exhibits properties significantly different from its hydrocarbon analogs. It is a dense material that can exist as a low-melting solid or a colorless liquid at or near room temperature.[3]

A summary of its key quantitative properties is presented below. It is important to note that reported boiling points can vary based on the pressure under which they were measured.

| Property | Value | Conditions / Notes | Source(s) |

| CAS Number | 375-80-4 | [1][4][5] | |

| Molecular Formula | C₆F₁₂I₂ | [1][4][6] | |

| Molecular Weight | 553.85 g/mol | [1][2][4] | |

| Appearance | White or colorless to light yellow solid or liquid | Low-melting solid | [3] |

| Melting Point | 25-30 °C | (lit.) | [4][5] |

| Boiling Point | 185.4 °C | at 760 mmHg | [4] |

| 173-174 °C | (lit.) | [5] | |

| 160-161 °C | at 760 mmHg | [2] | |

| 115 °C | at 100 mmHg | ||

| Density | 2.398 g/cm³ | [4] | |

| 2.357 g/cm³ | [5] | ||

| Refractive Index | 1.398 | [4][5][7] | |

| Vapor Pressure | 1.333 - 1013.25 hPa | at 25 - 180 °C | [4][5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4][5] | |

| Light Sensitivity | Decomposes upon exposure to light | Store in a cool, dark place | [2][5] |

Synthesis and Purification

The primary industrial pathway for producing linear 1,6-diiodoperfluorohexane is through a controlled radical process known as telomerization.[2] This method offers high selectivity for linear isomers compared to other techniques like electrochemical fluorination, which often yield mixtures of branched and linear products.[2]

Industrial Synthesis via Telomerization

The telomerization process involves the reaction of a perfluoroalkyl iodide, which acts as the chain transfer agent (the "telogen"), with tetrafluoroethylene (TFE), the monomer being polymerized (the "taxogen").[2] This builds the perfluorinated carbon chain in a controlled manner.

Caption: Industrial synthesis of 1,6-diiodoperfluorohexane via telomerization.

Laboratory-Scale Synthesis Protocol: Telomerization

This protocol outlines a generalized procedure for the synthesis of α,ω-diiodoperfluoroalkanes.

Disclaimer: This is a representative protocol and must be adapted and performed by qualified personnel with appropriate safety measures in a suitable fume hood.

Materials:

-

Autoclave/High-pressure reactor with stirring

-

Tetrafluoroethylene (TFE) gas cylinder and mass flow controller

-

Pentafluoroethyl iodide (C₂F₅I) or similar telogen

-

Thermal initiator (e.g., tert-butyl peroxypivalate)[2]

-

Vacuum pump and fractional distillation apparatus

Procedure:

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested.

-

Charging Reagents: Evacuate the reactor and charge it with the telogen (e.g., pentafluoroethyl iodide). The molar ratio of telogen to taxogen is critical for controlling the chain length of the final product.[2]

-

Initiator Addition: Introduce the thermal initiator into the reactor.

-

Pressurization & Heating: Seal the reactor and begin feeding tetrafluoroethylene (TFE) gas to the desired pressure. Simultaneously, heat the reactor to the target temperature (e.g., 285-320 °C) to initiate the radical reaction.[2]

-

Reaction: Maintain the temperature and pressure for the required residence time, allowing the telomerization to proceed. The TFE monomer will insert into the carbon-iodine bond of the telogen and the growing chains.

-

Cooling & Depressurization: After the reaction period, cool the reactor to ambient temperature and carefully vent any unreacted TFE.

-

Product Recovery: Open the reactor and collect the crude product mixture, which will contain diiodoperfluoroalkanes of various chain lengths.

-

Purification: Purify the crude mixture using fractional distillation under reduced pressure to isolate 1,6-diiodoperfluorohexane based on its boiling point.[2]

Chemical Reactivity and Key Transformations

The reactivity of 1,6-diiodoperfluorohexane is dominated by the two carbon-iodine bonds. The strong electron-withdrawing effect of the perfluoroalkyl chain makes the terminal carbons susceptible to nucleophilic attack and facilitates radical reactions.

Key Reaction Types:

-

Nucleophilic Substitution: The iodine atoms are effective leaving groups and can be replaced by a variety of nucleophiles.[2][3]

-

Radical Reactions: The C-I bond can be homolytically cleaved to form a perfluoroalkyl radical. This reactivity is central to its use in polymerization and addition reactions.[2]

-

Polymerization: It can act as a difunctional monomer or a chain transfer agent in the synthesis of semifluorinated polymers.[2]

Application Workflow: Synthesis of a Telechelic Fluorinated Diol

A prominent application of 1,6-diiodoperfluorohexane is the synthesis of α,ω-telechelic fluorinated diols. These diols are valuable precursors for creating fluorinated polyurethanes and other advanced polymers. The process involves a two-step sequence: a radical addition to an unsaturated alcohol, followed by the reduction of the remaining iodine atoms.[8]

Caption: Two-step synthesis of a telechelic diol from 1,6-diiodoperfluorohexane.

This transformation highlights the compound's utility in creating well-defined, functionalized fluorinated oligomers for materials science applications.[8]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 1,6-diiodoperfluorohexane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is the most informative technique. Due to the molecule's symmetry, one would expect three distinct signals corresponding to the -CF₂- groups at different positions relative to the iodine atoms: the α-CF₂ (adjacent to I), β-CF₂ (next to α), and the central γ-CF₂ groups.

-

¹³C NMR: The spectrum would show signals for the different carbon environments, with coupling to fluorine atoms (C-F coupling) splitting the peaks into complex multiplets. Spectroscopic studies have utilized ¹³C and ¹⁹F NMR to investigate the compound's strong halogen bonding with halide anions.[9]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is dominated by very strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations. The C-I stretching vibration would appear at a much lower frequency, typically in the far-IR region. FT-IR has been used to demonstrate that halogen bonding can induce conformational changes in similar molecules.[9]

-

Safety, Handling, and Environmental Considerations

Proper handling of 1,6-diiodoperfluorohexane is critical to ensure laboratory safety and minimize environmental impact.

Safety Precautions:

-

Personal Protective Equipment (PPE): Handle only with appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] Use only in a well-ventilated area or a chemical fume hood.[7]

-

Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] It can also be harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Storage: It is light-sensitive and should be stored in a tightly sealed container in a cool, dark, and refrigerated (0-10°C) place.[2][5]

Environmental Profile:

-

Like many perfluorinated compounds (PFAS), 1,6-diiodoperfluorohexane is expected to be persistent in the environment.[2][3] Its use and disposal should be managed according to local, state, and federal regulations to prevent environmental release.[2][3]

Conclusion

1,6-Diiodoperfluorohexane is a cornerstone of advanced fluoropolymer and materials chemistry. Its well-defined structure, combining a stable perfluorinated core with reactive terminal iodine atoms, provides a reliable platform for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is paramount for leveraging its full potential in research and development. As with all perfluorinated substances, responsible handling and an awareness of its environmental profile are essential for its sustainable application in science and technology.

References

-

1,6-Diiodoperfluorohexane - LookChem . LookChem. Available from: [Link]

-

1,6-Diiodoperfluorohexane | C6F12I2 | CID 78994 - PubChem . PubChem. Available from: [Link]

-

A telechelic fluorinated diol from 1,6-diiodoperfluorohexane | Request PDF . (2009). ResearchGate. Available from: [Link]

-

Strong halogen bonding of 1,2-diiodoperfluoroethane and 1,6-diiodoperfluorohexane with halide anions revealed by UV-Vis, FT-IR, NMR spectroscopes and crystallography . (2011). PubMed. Available from: [Link]

Sources

- 1. 1,6-Diiodoperfluorohexane | C6F12I2 | CID 78994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 1,6-Diiodoperfluorohexane | 375-80-4 [smolecule.com]

- 3. CAS 375-80-4: 1,6-Diiodoperfluorohexane | CymitQuimica [cymitquimica.com]

- 4. 1,6-Diiodoperfluorohexane|lookchem [lookchem.com]

- 5. 1,6-Diiodododecafluorohexane | 375-80-4 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 375-80-4 Cas No. | Perfluoro-1,6-diiodohexane | Apollo [store.apolloscientific.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Strong halogen bonding of 1,2-diiodoperfluoroethane and 1,6-diiodoperfluorohexane with halide anions revealed by UV-Vis, FT-IR, NMR spectroscopes and crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 1,6-Diiodoperfluorohexane

This guide provides a comprehensive overview of the synthesis and purification of 1,6-diiodoperfluorohexane (C₆F₁₂I₂), a valuable fluorinated building block in organic synthesis and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document details the underlying chemical principles, step-by-step experimental protocols, and essential analytical characterization techniques.

Introduction: The Significance of 1,6-Diiodoperfluorohexane

1,6-Diiodoperfluorohexane is a perfluorinated compound characterized by a six-carbon chain fully substituted with fluorine atoms, with iodine atoms at the terminal positions.[1] This unique structure imparts high thermal stability, chemical inertness, and hydrophobicity.[2] The presence of iodine atoms at both ends of the perfluoroalkane chain allows for a variety of subsequent chemical transformations, making it a versatile precursor for the synthesis of fluorinated materials such as surfactants, polymers, and pharmaceutical intermediates.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,6-diiodoperfluorohexane is crucial for its synthesis, purification, and handling.

| Property | Value | Source |

| Molecular Formula | C₆F₁₂I₂ | [3] |

| Molecular Weight | 553.86 g/mol | [4] |

| Appearance | Colorless to light yellow solid or liquid | [2] |

| Melting Point | 25 °C / 77 °F | [5] |

| Boiling Point | 115 °C / 239 °F | [5] |

| Sensitivity | Light sensitive | [1][5] |

Synthesis of 1,6-Diiodoperfluorohexane: A Focus on Telomerization

While several methods for the synthesis of 1,6-diiodoperfluorohexane exist, including electrochemical fluorination and radical addition reactions, the telomerization of tetrafluoroethylene (TFE) with iodine is a prominent and effective approach.[1][6] This method allows for the controlled formation of the perfluoroalkyl chain.

Reaction Principle

Telomerization is a process where a telogen (in this case, iodine) reacts with a taxogen (tetrafluoroethylene) to form a mixture of telomers of varying chain lengths. The reaction proceeds via a radical mechanism. By controlling the reaction conditions, the formation of the desired 1,6-diiodoperfluorohexane can be optimized.

Experimental Workflow: Telomerization of TFE with Iodine

The following diagram illustrates the general workflow for the synthesis of 1,6-diiodoperfluorohexane via telomerization.

Caption: General workflow for the synthesis and purification of 1,6-diiodoperfluorohexane.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be conducted in a well-ventilated fume hood by trained personnel.

Materials:

-

Iodine (I₂)

-

Tetrafluoroethylene (TFE) gas

-

High-pressure stainless-steel autoclave equipped with a stirrer, pressure gauge, and temperature controller.

Procedure:

-

Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and leak-tested.

-

Charging the Reactor: Place a known quantity of iodine into the autoclave. The molar ratio of TFE to iodine is a critical parameter to control the chain length of the resulting perfluoroalkyl iodides.

-

Purging: Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon) to remove any air.

-

Introduction of TFE: Introduce TFE gas into the autoclave to the desired pressure.

-

Reaction Initiation: Heat the autoclave to the target reaction temperature. The reaction can be initiated thermally.

-

Reaction Monitoring: Monitor the pressure and temperature throughout the reaction. The consumption of TFE will lead to a pressure drop. Maintain the desired pressure by feeding more TFE if necessary.

-

Reaction Termination and Cooling: Once the desired reaction time has elapsed or TFE consumption ceases, stop the heating and allow the autoclave to cool to room temperature.

-

Product Recovery: Carefully vent any unreacted TFE and collect the crude product mixture from the autoclave. The crude product will be a mixture of α,ω-diiodoperfluoroalkanes of varying chain lengths.

Purification: Isolating the Target Compound

The crude product from the telomerization reaction is a mixture of I(CF₂CF₂)nI telomers. Fractional distillation is the primary method used to separate 1,6-diiodoperfluorohexane from the other telomers.

Principle of Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points.[7] A fractionating column provides a large surface area (through packing materials like glass beads or rings) for repeated vaporization and condensation cycles, leading to a more efficient separation of components with close boiling points.

Experimental Workflow: Purification

Caption: Step-by-step workflow for the purification of 1,6-diiodoperfluorohexane by fractional distillation.

Detailed Experimental Protocol: Purification

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Charging the Flask: Charge the round-bottom flask with the crude product mixture. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: Begin heating the flask gently.

-

Fraction Collection: As the mixture heats, the components will begin to vaporize and rise through the fractionating column. The temperature at the distillation head will plateau as the first, lowest-boiling fraction distills. Collect this fraction in a separate receiving flask.

-

Isolating the Target: After the first fraction has distilled, the temperature will rise again and plateau at the boiling point of the next component. Collect the fraction that distills at the boiling point of 1,6-diiodoperfluorohexane (approximately 115 °C at atmospheric pressure).

-

Higher Boiling Fractions: Once the target fraction is collected, the temperature may rise again, indicating the distillation of higher-boiling telomers. These should be collected separately.

-

Completion: Stop the distillation before the distilling flask runs dry.

Analytical Characterization: Ensuring Purity and Identity

Proper analytical characterization is essential to confirm the identity and purity of the synthesized 1,6-diiodoperfluorohexane.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the final product and identifying any residual impurities. The sample is vaporized and separated based on its components' boiling points and interactions with the GC column. The mass spectrometer then provides information about the mass-to-charge ratio of the fragments, allowing for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of 1,6-diiodoperfluorohexane. ¹H NMR will be largely uninformative due to the absence of hydrogen atoms. However, ¹⁹F NMR and ¹³C NMR are crucial.

-

¹⁹F NMR: Will show characteristic signals for the different fluorine environments in the perfluorohexane chain.

-

¹³C NMR: Will provide information about the carbon skeleton.

Safety and Handling

Perfluorinated compounds, including 1,6-diiodoperfluorohexane, should be handled with care.[1] It is important to consult the Safety Data Sheet (SDS) before use.[5] Key safety considerations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood.

-

Light Sensitivity: 1,6-Diiodoperfluorohexane is light-sensitive and should be stored in a dark, cool place.[1]

-

Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

The synthesis and purification of 1,6-diiodoperfluorohexane, primarily through the telomerization of tetrafluoroethylene and subsequent fractional distillation, is a well-established yet technically demanding process. Careful control of reaction parameters and meticulous purification are paramount to obtaining a high-purity product. This guide provides the fundamental knowledge and procedural outlines to enable researchers and scientists to successfully synthesize and characterize this important fluorinated building block for their advanced applications.

References

-

ResearchGate. (2025, August 5). A telechelic fluorinated diol from 1,6-diiodoperfluorohexane. Retrieved from [Link]

-

PubChem. 1,6-Diiodoperfluorohexane. Retrieved from [Link]

-

지식인프라서비스 홈. Telomerization of tetrafluoroethylene and hexafluoropropene: synthesis of diiodoperfluoroalkanes. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Retrieved from [Link]

-

Global Substance Registration System. 1,6-DIIODOPERFLUOROHEXANE. Retrieved from [Link]

-

LookChem. 1,6-Diiodoperfluorohexane. Retrieved from [Link]

Sources

- 1. Determination of perfluorinated compounds in packaging materials and textiles using pressurized liquid extraction with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. shimadzu.com [shimadzu.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,6-Diiodoperfluorohexane

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1,6-diiodoperfluorohexane (C6F12I2). While direct experimental studies on the conformational landscape of this specific molecule are limited, this document synthesizes foundational principles from studies on perfluoroalkanes and related halogenated compounds to present a scientifically grounded model of its behavior. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated compounds.

Introduction: The Significance of 1,6-Diiodoperfluorohexane

1,6-Diiodoperfluorohexane is a perfluorinated organic compound characterized by a six-carbon backbone fully substituted with fluorine atoms, with iodine atoms at the terminal positions.[1] Its chemical formula is C6F12I2, and its IUPAC name is 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-diiodohexane.[1][2] The presence of a high degree of fluorination imparts significant chemical and thermal stability, while the terminal iodine atoms provide reactive sites for further chemical modification, making it a valuable precursor in the synthesis of various fluorinated materials.[1][3] Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for predicting its reactivity, physical properties, and interactions in various applications.

Molecular Structure: A Departure from Hydrocarbon Analogs

Unlike their hydrocarbon counterparts which favor a planar, all-trans conformation, perfluoroalkanes exhibit a distinct preference for helical or twisted backbone structures.[4] This fundamental difference arises from the unique electronic and steric properties of the fluorine atoms. The strong C-F bond and the high electronegativity of fluorine lead to significant electrostatic repulsion between adjacent fluorine atoms, destabilizing the planar conformation.

Conformational Analysis: The Helical Nature of the Perfluorinated Chain

The conformational landscape of perfluoroalkanes is considerably more complex than that of n-alkanes. The preference for non-planar structures is a well-documented phenomenon, driven by a combination of electrostatic repulsion and hyperconjugation effects.

Torsional Potential of Perfluoroalkanes

Studies on perfluorobutane (C4F10) have been instrumental in elucidating the torsional potential around the central C-C bond in perfluorinated chains.[6][7] These studies reveal that the trans conformation (dihedral angle of 180°) is not a minimum on the potential energy surface. Instead, two degenerate chiral minima, often referred to as t+ and t-, are found at dihedral angles of approximately ±12° from the trans position.[6] These minima are separated by a small energy barrier.

Furthermore, the gauche conformations in perfluorobutane are also more complex than in n-butane. Two sets of gauche minima are typically identified: g+ and g- at around ±125°, and g'+ and g'- at approximately ±83°.[6] The gauche conformers are generally higher in energy than the twisted-trans conformers.[6]

Extrapolation to 1,6-Diiodoperfluorohexane

For the six-carbon chain of 1,6-diiodoperfluorohexane, we can expect a similar helical or twisted structure for the perfluorinated backbone. The molecule has three internal C-C bonds (C2-C3, C3-C4, C4-C5) around which rotation will define the overall conformation. The preference for slightly twisted trans states and the presence of multiple gauche minima for each of these bonds will lead to a complex potential energy surface with numerous possible conformers.

The presence of the terminal iodine atoms will further influence the conformational preferences through:

-

Steric Effects: The large van der Waals radius of iodine will introduce significant steric hindrance, likely disfavoring conformations where the iodine atoms are in close proximity.

-

Dipole-Dipole Interactions: The C-I bond is polarizable, and dipole-dipole interactions between the two C-I bonds, as well as with the C-F bonds, will play a role in determining the relative stability of different conformers.

A plausible low-energy conformation for 1,6-diiodoperfluorohexane would involve a helical arrangement of the perfluorinated backbone that maximizes the distance between the two terminal iodine atoms.

Experimental and Computational Methodologies for Structural Elucidation

The determination of the precise molecular structure and conformational preferences of molecules like 1,6-diiodoperfluorohexane relies on a combination of experimental techniques and computational modeling.

Experimental Techniques

-

Gas Electron Diffraction (GED): This is a powerful technique for determining the molecular structure of molecules in the gas phase.[8][9] By analyzing the scattering pattern of a beam of electrons passed through a gaseous sample, one can derive information about bond lengths, bond angles, and torsional angles. For a molecule with multiple conformers, GED can provide information about the relative populations of these conformers at a given temperature.

-

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule, which are in turn dependent on its symmetry and conformation.[10] The appearance of specific bands in the spectra can be used to identify the presence of different conformers. Temperature-dependent studies can provide insights into the thermodynamics of conformational changes.[10]

-

X-ray Crystallography: If 1,6-diiodoperfluorohexane can be obtained in a crystalline form, X-ray diffraction can provide a detailed and precise picture of its molecular structure in the solid state.[11] However, it is important to note that the conformation observed in the crystal may be influenced by packing forces and may not be the most stable conformation in the gas or liquid phase.

Computational Methods

-

Density Functional Theory (DFT): DFT has proven to be a reliable method for studying the structure and energetics of perfluorinated compounds.[5][6] By performing a potential energy surface scan, where the energy of the molecule is calculated as a function of its dihedral angles, one can identify the stable conformers (minima) and the transition states between them (saddle points). This allows for the determination of the relative energies of the different conformers and the energy barriers for interconversion.

-

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic conformational behavior of 1,6-diiodoperfluorohexane over time. By simulating the motion of the atoms in the molecule, one can observe conformational transitions and determine the equilibrium populations of different conformers at a given temperature.

Summary of Key Structural and Conformational Features

The following table summarizes the expected structural and conformational properties of 1,6-diiodoperfluorohexane based on the analysis of related perfluoroalkanes.

| Property | Expected Value/Characteristic | Rationale |

| Molecular Formula | C6F12I2 | |

| Molecular Weight | 553.85 g/mol | [2][12] |

| C-C Bond Length | ~1.54 Å | Based on DFT calculations of perfluoroalkanes.[5] |

| C-F Bond Length | ~1.34 Å | Based on DFT calculations of perfluoroalkanes.[5] |

| C-I Bond Length | > 2.10 Å | Expected to be longer than in alkyl iodides due to perfluoroalkyl effect. |

| Backbone Conformation | Helical/Twisted | Consistent with known behavior of perfluoroalkanes.[4] |

| Torsional Minima | Twisted-trans (non-planar) and multiple gauche conformers | Inferred from studies on perfluorobutane.[6] |

Visualizing the Conformational Landscape

The following diagram illustrates the general concept of the torsional potential energy surface for a central C-C bond in a perfluoroalkane, highlighting the key differences from a typical n-alkane.

A conceptual representation of the torsional potential energy surface around a central C-C bond in a perfluoroalkane.

Experimental Protocols for Further Investigation

To definitively characterize the molecular structure and conformation of 1,6-diiodoperfluorohexane, the following experimental workflow is proposed:

A proposed integrated experimental and computational workflow for the comprehensive structural and conformational analysis of 1,6-diiodoperfluorohexane.

Conclusion

The molecular structure and conformational behavior of 1,6-diiodoperfluorohexane are governed by the intrinsic helical preference of its perfluorinated backbone, further modulated by the steric and electronic effects of the terminal iodine atoms. Based on extensive studies of analogous perfluoroalkanes, a non-planar, twisted conformation is predicted to be the most stable. A definitive characterization of its conformational landscape awaits targeted experimental and computational investigation. The insights and methodologies presented in this guide provide a robust framework for such future studies, which will be invaluable for the rational design and application of this and other complex fluorinated molecules.

References

-

Röthlisberger, U., & Parrinello, M. (1996). The torsional potential of perfluoro n-alkanes: A density functional study. Journal of Chemical Physics, 104(10), 3692-3698. [Link]

-

Mifkovic, A., et al. (2022). Conformational distributions of helical perfluoroalkyl substances and impacts on stability. Journal of Computational Chemistry, 43(24), 1656-1661. [Link]

-

Röthlisberger, U., & Parrinello, M. (1996). The torsional potential of perfluoro n-alkanes: A density functional study. IBM Research Report. [Link]

-

Global Substance Registration System. 1,6-DIIODOPERFLUOROHEXANE. gsrs.ncats.nih.gov. [Link]

-

PubChem. 1,6-Diiodoperfluorohexane. pubchem.ncbi.nlm.nih.gov. [Link]

-

Bunn, C. W., & Howells, E. R. (1954). Conformational energies of perfluoroalkanes. Part 1.—Semi-empirical calculations. Transactions of the Faraday Society, 50, 1029-1037. [Link]

-

Watkins, E. K., & Jorgensen, W. L. (2001). Perfluoroalkanes: Conformational Analysis and Liquid-State Properties from ab Initio and Monte Carlo Calculations. The Journal of Physical Chemistry A, 105(16), 4118-4125. [Link]

-

Pádua, A. A. H. (2002). Torsion Energy Profiles and Force Fields Derived from Ab Initio Calculations for Simulations of Hydrocarbon−Fluorocarbon Diblocks and Perfluoroalkylbromides. The Journal of Physical Chemistry A, 106(44), 10116-10123. [Link]

-

Mifkovic, A., et al. (2022). Conformational distributions of helical perfluoroalkyl substances and impacts on stability. Wiley Online Library. [Link]

-

Nishikawa, Y., et al. (2024). Molecular symmetry change of perfluoro-n-alkanes in 'Phase I' monitored by infrared spectroscopy. Scientific Reports, 14(1), 1-9. [Link]

-

PubChemLite. 1,6-diiodoperfluorohexane (C6F12I2). pubchemlite.org. [Link]

-

Albinsson, B., & Michl, J. (1996). Torsional potential about the central carbon-carbon bond in perfluoro-n-butane. The Journal of Physical Chemistry, 100(19), 7895-7901. [Link]

-

O'Hagan, D., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

-

Ameduri, B., et al. (2005). A telechelic fluorinated diol from 1,6-diiodoperfluorohexane. Journal of Fluorine Chemistry, 126(2), 221-229. [Link]

-

It's Chemistry Time. (2022, June 30). Elucidation of structure of gas phase Molecule - Electron Diffraction. YouTube. [Link]

-

Khan, I., et al. (2018). Molecular Docking Study of Conformational Polymorph: Building Block of Crystal Chemistry. Journal of Chemistry, 2018, 1-8. [Link]

-

Dauzhenka, T., Kundrotas, P. J., & Vakser, I. A. (2018). Computational Feasibility of an Exhaustive Search of Side-Chain Conformations in Protein-Protein Docking. Journal of computational chemistry, 39(24), 2012–2021. [Link]

-

Carlos, J. L., Karl, R. R., & Bauer, S. H. (1974). Gas phase electron diffraction study of six fluoroethylenes. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 70, 177-187. [Link]

-

P. A. K. (2013). Experimental and DFT Studies of the Electron-Withdrawing Ability of Perfluoroalkyl (RF) Groups: Electron Affinities of PAH(RF)n Increase Significantly with Increasing RF Chain Length. Journal of the American Chemical Society, 135(40), 15018–15027. [Link]

-

Belov, K. V., et al. (2022). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Pharmaceutics, 14(11), 2276. [Link]

-

Rizzo, C. J. (2001). Further computational studies on the conformation of 1,5-dihydrolumiflavin. Antioxidants & redox signaling, 3(5), 737–746. [Link]

Sources

- 1. Buy 1,6-Diiodoperfluorohexane | 375-80-4 [smolecule.com]

- 2. 1,6-Diiodoperfluorohexane | C6F12I2 | CID 78994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conformational distributions of helical perfluoroalkyl substances and impacts on stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. The torsional potential of perfluoro n-alkanes: A density functional study for Journal of Chemical Physics - IBM Research [research.ibm.com]

- 7. Conformational energies of perfluoroalkanes. Part 1.—Semi-empirical calculations - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Gas phase electron diffraction study of six fluoroethylenes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Molecular symmetry change of perfluoro-n-alkanes in ‘Phase I’ monitored by infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Docking Study of Conformational Polymorph: Building Block of Crystal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GSRS [gsrs.ncats.nih.gov]

thermal stability and decomposition of 1,6-diiodoperfluorohexane

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,6-Diiodoperfluorohexane

Abstract

1,6-Diiodoperfluorohexane (C₆F₁₂I₂) is a pivotal molecule in fluorinated materials science and organic synthesis, valued for its perfluorinated backbone which imparts chemical inertness and unique physicochemical properties.[1][2] However, the utility of this compound in thermally demanding applications is dictated by its thermal stability, which is fundamentally limited by the two carbon-iodine (C-I) bonds. This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 1,6-diiodoperfluorohexane. We will explore the theoretical underpinnings of its stability, focusing on bond dissociation energies, and elucidate the primary mechanisms of its decomposition. This guide details standardized experimental protocols, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), for empirical characterization. The resulting data and insights are crucial for researchers, scientists, and drug development professionals to establish safe operating parameters and predict the formation of degradation byproducts in high-temperature applications.

Introduction to 1,6-Diiodoperfluorohexane (I-C₆F₁₂-I)

1,6-Diiodoperfluorohexane is an α,ω-diiodoperfluoroalkane featuring a six-carbon chain where all hydrogen atoms have been substituted by fluorine, with iodine atoms capping both ends of the molecule.[1][2] This structure combines the high stability of a perfluorinated core with the reactivity of terminal C-I bonds, making it a versatile chemical building block.[2][3]

Molecular Structure and Physicochemical Properties

The unique properties of 1,6-diiodoperfluorohexane stem directly from its molecular architecture. The high electronegativity of fluorine atoms creates strong C-F bonds and a protective electron sheath around the carbon backbone, leading to high hydrophobicity and chemical resistance.[1] In contrast, the C-I bonds are significantly weaker and more polarized, serving as reactive sites for various chemical transformations.[3]

Table 1: Physicochemical Properties of 1,6-Diiodoperfluorohexane

| Property | Value | Reference(s) |

| CAS Number | 375-80-4 | [4][5] |

| Molecular Formula | C₆F₁₂I₂ | [2][5][6] |

| Molecular Weight | 553.85 g/mol | [5][6] |

| Appearance | White to light yellow/red solid or colorless liquid | [2][4][7] |

| Melting Point | 25-30 °C | [4][7] |

| Boiling Point | 173-174 °C (at 760 mmHg) | [4][7] |

| Density | ~2.357 g/cm³ | [4][7] |

| Sensitivity | Light-sensitive; decomposes upon exposure | [1][4][7] |

Significance and Applications in Advanced Synthesis

The dual nature of its structure makes 1,6-diiodoperfluorohexane an important reagent in materials science and organic synthesis. It serves as a key precursor for:

-

Fluorinated Telomers: It is employed in the synthesis of fluorinated telomers, which are oligomers used as intermediates for more complex molecules.[4][7]

-

Semifluorinated Polymers: It can act as a monomer or chain-transfer agent in polymerization reactions to create specialized polymers with unique surface properties.[1]

-

Advanced Materials: Its derivatives are used to develop materials with specific characteristics, such as fluorinated surfactants and advanced lubricants.[1]

-

Organic Synthesis: The reactive C-I bonds allow it to be a building block for introducing perfluorohexyl chains into pharmaceuticals and other functional materials.[1][2]

Theoretical Framework of Thermal Stability

While perfluorinated compounds are renowned for their thermal stability, the presence of iodine atoms in 1,6-diiodoperfluorohexane introduces a critical vulnerability.

The Role of Perfluorination in Molecular Stability

The strength of the C-F bond (typically >110 kcal/mol) is one of the strongest single bonds in organic chemistry. This, combined with the steric shielding provided by the fluorine atoms, makes the perfluorinated backbone exceptionally resistant to thermal cleavage. For comparison, perfluorohexane (C₆F₁₄) is stable up to 350°C and shows only early signs of decomposition at 400°C.[8]

The Carbon-Iodine Bond: The Achilles' Heel

The primary factor governing the thermal stability of 1,6-diiodoperfluorohexane is the Carbon-Iodine (C-I) bond. The bond dissociation energy (BDE) for a C-I bond in a perfluoroalkyl iodide is significantly lower than that of C-F or C-C bonds. For instance, the BDE of the C-I bond in a similar compound, 1-iodoheptafluoropropane (I-C₃F₇), is approximately 209 kJ/mol (~50 kcal/mol).[9] This value is less than half the BDE of a typical C-F bond, making the C-I bond the most likely point of initial molecular fragmentation upon heating.[3][10][11]

Predicted Decomposition Initiation: Homolytic Cleavage

Given the low BDE, the thermal decomposition of 1,6-diiodoperfluorohexane is initiated by the homolytic cleavage of one of the C-I bonds. This process, where the bond breaks symmetrically to produce two radical species, does not require an external initiator and becomes significant at elevated temperatures.[3][12]

Reaction: I-(CF₂)₆-I → I-(CF₂)₆• + I•

This initial step generates a perfluoro-6-iodohexyl radical and an iodine radical, which are highly reactive and trigger a cascade of subsequent decomposition reactions.

Thermal Decomposition Profile of 1,6-Diiodoperfluorohexane

While specific, published TGA data for this exact compound is scarce, a detailed decomposition profile can be constructed based on the known chemistry of perfluoroalkyl iodides and pyrolysis studies of related PFAS compounds.[13][14]

Onset of Decomposition and Thermal Limits

The homolysis of the C-I bond dictates that the thermal decomposition of 1,6-diiodoperfluorohexane will begin at temperatures far below that of its fully fluorinated analogue, C₆F₁₄. The onset of significant mass loss is anticipated to be in the 250-350°C range under an inert atmosphere. This temperature is high enough to provide a stable window for many synthetic applications but represents a critical limit for high-temperature processing.

Primary Decomposition Mechanism and Pathways

Following the initial C-I bond scission, the resulting radicals can undergo several transformations. The proposed decomposition pathway is outlined below.

Caption: Predicted thermal decomposition pathway for 1,6-diiodoperfluorohexane.

-

Initiation: The process begins with the homolytic cleavage of a C-I bond.[3]

-

Propagation:

-

Iodine Formation: Two iodine radicals (I•) combine to form stable, purple iodine vapor (I₂).

-

β-Scission: The primary carbon radical (I-(CF₂)₆•) can undergo fragmentation, typically at the C-C bond beta to the radical center, to release stable, smaller molecules like tetrafluoroethylene (C₂F₄) and generate a new, shorter-chain perfluoroalkyl radical.

-

-

Termination: Radicals can combine with each other to form a variety of stable, and potentially larger, molecules, leading to a complex mixture of final products.

Identification of Decomposition Products

Based on pyrolysis studies of other long-chain PFAS, the thermal decomposition of 1,6-diiodoperfluorohexane is expected to yield a range of products.[15][16][17]

Table 2: Expected Thermal Decomposition Products

| Product Class | Specific Examples | Formation Mechanism |

| Inorganic Vapors | I₂, HF (if H present) | Radical recombination, reaction with trace H₂O |

| Perfluoroalkenes | C₂F₄ (Tetrafluoroethylene), C₃F₆ (Hexafluoropropylene) | β-scission of carbon-chain radicals |

| Shorter-chain α,ω-diiodides | I-(CF₂)₄-I, I-(CF₂)₂-I | Fragmentation and radical recombination |

| Cyclic Compounds | Perfluorocyclobutane, etc. | Intramolecular cyclization of radicals |

Standardized Methodologies for Thermal Analysis

A comprehensive understanding of the thermal stability of 1,6-diiodoperfluorohexane requires a multi-technique analytical approach.

Caption: Integrated workflow for comprehensive thermal analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset temperature of decomposition.[18][19]

Objective: To determine the temperature at which 1,6-diiodoperfluorohexane begins to lose mass due to decomposition and volatilization of products.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of 1,6-diiodoperfluorohexane into an inert crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Plot mass (%) versus temperature (°C). The onset decomposition temperature (Tₒ) is determined as the temperature at which a significant deviation from the baseline mass is observed (e.g., 5% mass loss).

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies melting, boiling, and the exothermic or endothermic nature of decomposition.[20]

Objective: To characterize phase transitions and determine if the decomposition process releases (exothermic) or absorbs (endothermic) energy.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., Indium).

-

Sample Preparation: Seal 2-5 mg of 1,6-diiodoperfluorohexane in a hermetic aluminum pan. An identical empty pan is used as a reference.

-

Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen) at 50 mL/min.

-

Temperature Program:

-

Equilibrate at 0°C.

-

Ramp the temperature from 0°C to 400°C at a heating rate of 10°C/min.

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic peaks for melting and boiling, and any broad exothermic or endothermic events at higher temperatures corresponding to decomposition.

Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is the definitive technique for identifying the volatile and semi-volatile products of thermal decomposition.[21]

Objective: To separate and identify the chemical species produced when 1,6-diiodoperfluorohexane is thermally decomposed.

Methodology:

-

Sample Preparation: Place a small, precise amount (~100 µg) of the sample into a pyrolysis tube.

-

Pyrolysis: Insert the tube into the pyrolyzer, which is interfaced with the GC-MS inlet. Heat the sample rapidly to a set temperature (e.g., 350°C, 450°C, and 600°C to study products at different stages of decomposition) for a short duration (e.g., 30 seconds).

-

GC Separation: The decomposition products are swept by a carrier gas (Helium) onto a GC column. A temperature program (e.g., hold at 40°C for 2 min, then ramp to 300°C at 15°C/min) is used to separate the individual components.

-

MS Identification: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum (a fragmentation fingerprint) is compared against a spectral library (e.g., NIST) for positive identification.

Practical Implications and Safe Handling

Impact on Synthetic Chemistry Applications

The thermal stability profile is critical for designing synthetic protocols. For reactions involving 1,6-diiodoperfluorohexane, the temperature should be maintained well below the onset of decomposition (~250°C) to prevent unwanted side reactions, yield loss, and the formation of complex impurities that can be difficult to separate from the desired product.

Safety Considerations for High-Temperature Applications

Heating 1,6-diiodoperfluorohexane above its decomposition temperature will lead to the release of iodine vapor, which is a respiratory and eye irritant.[4][7] Furthermore, the other fluorinated decomposition products may have unknown toxicities. Therefore, all high-temperature work with this compound must be conducted in a well-ventilated fume hood or a closed system with appropriate off-gas scrubbing.

Conclusion

1,6-Diiodoperfluorohexane is a compound of significant industrial and academic interest, prized for its unique combination of a stable fluorinated core and reactive terminal groups. Its thermal stability is governed by the comparatively weak Carbon-Iodine bonds, which undergo homolytic cleavage at temperatures between 250-350°C. This initiation event leads to the formation of iodine vapor and a cascade of radical reactions that fragment the perfluoroalkyl chain into smaller, volatile fluorocarbons. A thorough understanding of this decomposition behavior, characterized by robust analytical techniques such as TGA, DSC, and Py-GC-MS, is essential for its safe and effective use in any application involving elevated temperatures.

References

-

Fluorine Notes. IODOFLUOROALKANES: PROPERTIES, SYNTHESIS, APPLICATION. [Link]

-

ResearchGate. (2025, August 5). A telechelic fluorinated diol from 1,6-diiodoperfluorohexane | Request PDF. [Link]

-

ResearchGate. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and perfluoroalkylation reactions. [Link]

-

ResearchGate. (2025, August 7). Reductive Degradation of Perfluoroalkyl Compounds with Aquated Electrons Generated from Iodide Photolysis at 254 nm. [Link]

-

National Institutes of Health (NIH). (2024, November 12). Fate of biosolids‐bound PFAS through pyrolysis coupled with thermal oxidation for air emissions control. [Link]

-

ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B).... [Link]

-

MDPI. High-Temperature Pyrolysis for Elimination of Per- and Polyfluoroalkyl Substances (PFAS) from Biosolids. [Link]

-

National Institutes of Health (NIH). Burning questions: Current practices and critical gaps in evaluating removal of per- and polyfluoroalkyl substances (PFAS) during pyrolysis treatments of biosolids. [Link]

-

The Journal of Organic Chemistry. Preparation of .alpha.,.omega.-diiodoperfluoroalkanes. [Link]

-

ResearchGate. (2025, August 6). Synthesis of Perfluoroalkyl Iodides over Metal Catalysts in Gas Phase. [Link]

-

Chemdad. 1,6-Diiodododecafluorohexane. [Link]

-

Semantic Scholar. High-Temperature Pyrolysis for Elimination of Per- and Polyfluoroalkyl Substances (PFAS) from Biosolids. [Link]

-

PubChem. 1,6-Diiodoperfluorohexane | C6F12I2 | CID 78994. [Link]

-

ResearchGate. (2025, October 30). (PDF) Thermal Stability Analysis of Perfluorohexane. [Link]

-

RSC Publishing. (2023, January 24). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ). [Link]

-

ResearchGate. (2024, June 4). (PDF) Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. [Link]

-

ScienceDirect. Fluoroelastomers: synthesis, properties and applications. [Link]

-

PubMed. (2022, May 3). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. [Link]

-

UC Riverside News. (2022, May 19). PFAS chemicals do not last forever. [Link]

-

ChemRxiv. Computing accurate bond dissociation energies of emerging per- and polyfluoroalkyl substances: Achieving chemical accuracy using. [Link]

-

Defense Technical Information Center (DTIC). (2009, March 16). Non-Porous Organic Solids Capable of Dynamically Resolving Mixtures of Diiodoperfluoroalkanes (Postprint). [Link]

-

PubMed. (2024, April 15). Computing accurate bond dissociation energies of emerging per- and polyfluoroalkyl substances: Achieving chemical accuracy using connectivity-based hierarchy schemes. [Link]

-

CRC Handbook of Chemistry and Physics. Bond Dissociation Energies. [Link]

-

Open Research Newcastle. (2025, May 10). Experimental and Theoretical Investigation of the Thermal Decomposition of Per- and Poly-Fluoroalkyl Substances (PFAS). [Link]

-

Global Substance Registration System (GSRS). 1,6-DIIODOPERFLUOROHEXANE. [Link]

-

National Institutes of Health (NIH). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]

-

Chair of Energy Systems. Thermogravimetric analysis. [Link]

-

PubMed. (2020, November 30). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. [Link]

-

ADDI. (2021, August 12). Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear as Alternatives to SF6. [Link]

- Ren, Y. (2001).

Sources

- 1. Buy 1,6-Diiodoperfluorohexane | 375-80-4 [smolecule.com]

- 2. CAS 375-80-4: 1,6-Diiodoperfluorohexane | CymitQuimica [cymitquimica.com]

- 3. notes.fluorine1.ru [notes.fluorine1.ru]

- 4. 1,6-Diiodododecafluorohexane | 375-80-4 [chemicalbook.com]

- 5. 1,6-Diiodoperfluorohexane | C6F12I2 | CID 78994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 1,6-Diiodododecafluorohexane Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. researchgate.net [researchgate.net]

- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Computing accurate bond dissociation energies of emerging per- and polyfluoroalkyl substances: Achieving chemical accuracy using connectivity-based hierarchy schemes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]

- 13. Fate of biosolids‐bound PFAS through pyrolysis coupled with thermal oxidation for air emissions control - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Burning questions: Current practices and critical gaps in evaluating removal of per- and polyfluoroalkyl substances (PFAS) during pyrolysis treatments of biosolids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Item - Experimental and Theoretical Investigation of the Thermal Decomposition of Per- and Poly-Fluoroalkyl Substances (PFAS) - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 17. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thermogravimetric analysis - Chair of Energy Systems [epe.ed.tum.de]

- 19. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Navigating the Fluorous Realm: An In-depth Technical Guide to the Solubility of 1,6-Diiodoperfluorohexane in Organic Solvents

Abstract

Per- and polyfluoroalkyl substances (PFAS) represent a unique class of compounds with exceptional chemical and thermal stability. Among them, 1,6-diiodoperfluorohexane stands out as a critical building block in organic synthesis and materials science. Its utility, however, is intrinsically linked to its behavior in solution. This technical guide provides a comprehensive exploration of the solubility of 1,6-diiodoperfluorohexane in various organic solvents. We delve into the theoretical principles governing its solubility, present available qualitative and analogous quantitative data, and offer a detailed experimental protocol for researchers to precisely determine its solubility in their systems of interest. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile fluorinated compound.

Introduction: The Unique Nature of 1,6-Diiodoperfluorohexane

1,6-Diiodoperfluorohexane (C₆F₁₂I₂) is a perfluorinated hexane derivative where the terminal carbons are bonded to iodine atoms.[1][2][3][4] This structure imparts a combination of high thermal and chemical stability, characteristic of perfluorocarbons, with the reactivity of carbon-iodine bonds, making it a valuable reagent in various chemical transformations.[1] Depending on the temperature, it can exist as a colorless liquid or a low-melting solid.[1][2][3] Understanding its solubility is paramount for its effective use in reaction media, purification processes, and the formulation of advanced materials.

The solubility of a substance is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a fundamental, albeit simplified, guideline.[5] Perfluoroalkanes, however, often defy simple predictions due to their unique electronic properties.

Theoretical Framework: Unraveling the "Fluorophobic" Effect

While both hydrocarbons and perfluorocarbons are nonpolar, they often exhibit surprising immiscibility.[5] This phenomenon, often termed the "fluorophobic effect," is not born from repulsion of fluorine itself, but rather from the weak intermolecular attractions between perfluoroalkanes and other molecules.[6][7]

The key factors influencing the solubility of perfluoroalkanes include:

-

Weak van der Waals Forces: The highly electronegative fluorine atoms create strong C-F bonds, but the resulting molecules have low polarizability. This leads to very weak dispersion forces (van der Waals forces) between perfluoroalkane molecules and molecules of other organic solvents.[5][8]

-

High Cohesive Energy of Solvents: Many common organic solvents, even nonpolar ones like toluene, have significantly stronger cohesive forces (molecule-to-molecule attraction) than perfluoroalkanes. For a perfluoroalkane to dissolve, it must overcome these strong solvent-solvent interactions, which is often energetically unfavorable.

-

Minimal Solute-Solvent Interactions: The energy gained from the weak interactions between perfluoroalkane and solvent molecules is often insufficient to compensate for the energy required to disrupt the solvent's structure.[9]

The presence of the two iodine atoms in 1,6-diiodoperfluorohexane introduces a degree of polarity and increases the molecule's polarizability compared to its perfluorohexane counterpart. This can lead to slightly enhanced solubility in more polarizable solvents.

Solubility Profile of 1,6-Diiodoperfluorohexane and Analogues

Qualitative Solubility of 1,6-Diiodoperfluorohexane:

| Solvent | Solubility | Reference |

| Chloroform | Slightly Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

Quantitative Solubility of Analogous Perfluorocarbons:

The following table presents the solubility of perfluorohexane (PFH) and other perfluorocarbons in various organic solvents. This data can serve as a useful proxy for estimating the solubility of 1,6-diiodoperfluorohexane, keeping in mind that the diiodo- derivative may exhibit slightly different behavior. The data is presented as grams of solute per 100 grams of solvent at 25°C.[10]

| Solvent | Perfluorohexane (PFH) | Perfluoromethylcyclohexane (PMCH) | Perfluorodecalin (PFD) |

| Acetone | 8.6 | 9.0 | 3.8 |

| Toluene | 4.8 | 7.1 | 3.8 |

| Chloroform | 8.4 | 11 | 3.8 |

| Carbon Tetrachloride | 11.0 | 39 | 31 |

| Ethyl Acetate | 8.8 | 6.3 | - |

| Ethyl Alcohol | 4.3 | 5.7 | 1.9 |

| Cyclohexane | 9.5 | - | - |

| Xylene (m) | 1.9 | 7.1 | 3.8 |

Data sourced from F2 Chemicals Ltd.[10]

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for 1,6-diiodoperfluorohexane in a specific solvent system, the following experimental protocol provides a robust and reliable method. This protocol is based on the isothermal saturation method.

4.1. Materials and Equipment

-

1,6-Diiodoperfluorohexane (high purity)

-

Solvent of interest (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Vials with airtight caps (e.g., screw-cap vials with PTFE-lined septa)

-

Centrifuge

-

Gas chromatograph with a suitable detector (e.g., FID or ECD) or another suitable analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

4.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

4.3. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,6-diiodoperfluorohexane to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume or mass of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For finely dispersed solids, centrifugation may be necessary to achieve a clear supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Analysis:

-

Analyze the diluted samples using a pre-calibrated analytical method (e.g., Gas Chromatography).

-

Prepare a series of standard solutions of 1,6-diiodoperfluorohexane in the same solvent with known concentrations.

-

Generate a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

-

Determine the concentration of 1,6-diiodoperfluorohexane in the diluted samples by interpolating their instrument response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 g of solvent, mol/L, or mole fraction.

-

Conclusion

While specific quantitative solubility data for 1,6-diiodoperfluorohexane remains scarce, a strong theoretical understanding of the principles governing the solubility of perfluoroalkanes, coupled with data from analogous compounds, provides a solid foundation for its application. The unique "fluorophobic" effect, stemming from weak intermolecular forces, dictates its limited miscibility with many organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. As the use of fluorinated compounds continues to expand in research and industry, a thorough understanding of their physical properties, particularly solubility, will be indispensable for innovation and process optimization.

References

- Jansen, N., Hunt, K. L. C., & Jackson, J. E. (n.d.). Dynamic Intermolecular Interactions in the Alkane/Perfluoroalkane Dimers: Can transient dipoles offer an intuitive explanation.

- Filipe, E. J. M., et al. (2021). Solubility of water in mixtures of (n-alkanes + n-perfluoroalkanes) and in n-perfluoroalkylalkanes: experiments and modelling with the SAFT-γ Mie group-contribution approach. Molecular Physics.

- Abraham, M. H., et al. (n.d.). The factors that influence solubility in perfluoroalkane solvents. Request PDF.

- National Center for Biotechnology Information. (n.d.). Perfluorohexane. PubChem Compound Summary for CID 9639.

- Filipe, E. J. M., et al. (2021). Solubility of water in mixtures of (n-alkanes + n-perfluoroalkanes) and in n-perfluoroalkylalkanes: experiments and modelling with the SAFT-γ Mie group-contribution approach. Taylor & Francis Online.

- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350.

- Gaspar, J., Morgado, P., & Filipe, E. J. M. (2020). Solubility of water in perfluoroalkylalkanes surfactants: Evidence of specific interaction between water and the surfactant molecule.

- Unknown author. (2023). Intermolecular Interactions, Solute Descriptors, and Partition Properties of Neutral Per-and Polyfluoroalkyl Substances (PFAS).

- Unknown author. (2023). Experimental Determination of Air/Water Partition Coefficients for 21 Per- and Polyfluoroalkyl Substances Reveals Variable Performance of Property Prediction Models. Environmental Science & Technology.

- Unknown author. (n.d.). Tunable Fluorophobic Effect Determines Nanoparticle Dispersion in Homopolymers and Block Polymers. Request PDF.

- Petkov, B. D., et al. (n.d.).

- F2 Chemicals Ltd. (n.d.). Solubility in Liquids - Perfluorocarbon Tracers.

- Unknown author. (n.d.). Intermolecular Interactions, Solute Descriptors, and Partition Properties of Neutral Per- and Polyfluoroalkyl Substances (PFAS). ChemRxiv.

- Unknown author. (2017).

- Unknown author. (2020). Investigation of the Interaction Mechanism of Perfluoroalkyl Carboxylic Acids with Human Serum Albumin by Spectroscopic Methods. PubMed Central.

- Unknown author. (n.d.). 4 Physical and Chemical Properties – PFAS. Per- and Polyfluoroalkyl Substances.

- CymitQuimica. (n.d.). CAS 375-80-4: 1,6-Diiodoperfluorohexane.

- Unknown author. (2025). Kinetic Stability of Toluene‐Perfluorooctane Emulsions. Request PDF.

- Unknown author. (n.d.). Solubility of Isomeric Hexanes in Perfluoroheptane.

- 3M Company. (2001). Rev.

- Hildebrand, J. H., & Cochran, D. R. F. (n.d.). Liquid-Liquid Solubility of Perfluoromethylcyclohexane with Benzene, Carbon Tetrachloride, Chlorobenzene, Chloroform and Toluene. Journal of the American Chemical Society.

- INDOFINE Chemical Company. (n.d.). 1,6-DIIODOPERFLUOROHEXANE | 375-80-4.

- Unknown author. (n.d.). Solubility of water in perfluoroalkylalkanes surfactants. Sci-Hub.

- ChemicalBook. (2024). 1,6-Diiodododecafluorohexane | 375-80-4.

- Solubility of Things. (n.d.). 1,6-Diiodohexane.

- Buck, R. C., et al. (2011). Perfluoroalkyl and Polyfluoroalkyl Substances in the Environment: Terminology, Classification, and Origins. Integrated Environmental Assessment and Management, 7(4), 513-541.

- U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS) Fact Sheets.

- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Perfluoroalkyls.

- Unknown author. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PMC - NIH.

- Unknown author. (n.d.).

- Sigma-Aldrich. (n.d.). 1,6-Diiodoperfluorohexane.

- Sigma-Aldrich. (n.d.).

- National Center for Biotechnology Information. (n.d.). 1,6-Diiodoperfluorohexane. PubChem Compound Summary for CID 78994.

- National Center for Biotechnology Information. (n.d.). Ethyl fluoroacetate. PubChem Compound Summary for CID 9988.

- Tytko, D. E., & Whelan, J. K. (1979). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Analytica Chimica Acta, 107, 235-242.

- The Organic Chemistry Tutor. (2019, April 25). The Effect of pH on Solubility [Video]. YouTube.

- Klevan, C., et al. (n.d.).

Sources

- 1. CAS 375-80-4: 1,6-Diiodoperfluorohexane | CymitQuimica [cymitquimica.com]

- 2. 1,6-DIIODOPERFLUOROHEXANE | 375-80-4 | INDOFINE Chemical Company [indofinechemical.com]

- 3. 1,6-Diiodododecafluorohexane | 375-80-4 [chemicalbook.com]

- 4. 1,6-Diiodoperfluorohexane | C6F12I2 | CID 78994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. canr.msu.edu [canr.msu.edu]

- 6. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 9. researchgate.net [researchgate.net]

- 10. f2chemicals.com [f2chemicals.com]

An In-depth Technical Guide to the Spectral Analysis of 1,6-Diiodoperfluorohexane

This guide provides a comprehensive analysis of 1,6-diiodoperfluorohexane using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the precise spectral interpretation of this highly fluorinated compound.

Introduction

1,6-Diiodoperfluorohexane (C₆F₁₂I₂) is a key building block in organic synthesis and material science, often utilized in the creation of fluorinated materials such as surfactants and advanced polymers.[1] Its linear perfluorinated backbone, terminated by iodine atoms, imparts unique chemical properties that are leveraged in various applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This guide offers a detailed examination of its ¹H, ¹³C, and ¹⁹F NMR spectra, providing the necessary insights for accurate analysis.

Theoretical Framework: NMR of Fluorinated Compounds

The presence of fluorine atoms significantly influences NMR spectra. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it an excellent nucleus for NMR studies with sensitivity approaching that of ¹H.[2] Key characteristics of NMR spectroscopy on fluorinated compounds include:

-

Wide Chemical Shift Range: ¹⁹F NMR spectra exhibit a broad range of chemical shifts, typically spanning from -200 ppm to +200 ppm, which minimizes signal overlap and enhances spectral resolution.[2][3]

-